5-amino-4-fluoropyridin-2-ol
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Overview
Description
5-amino-4-fluoropyridin-2-ol is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of fluorine, a strong electron-withdrawing substituent. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-fluoropyridin-2-ol typically involves the fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as Selectfluor® . Another method involves the reaction of 2-pyridine carboxylic acid with a fluoride source and an oxidant to obtain 4-fluoropyridine-2-formic acid, which is then converted to this compound through a series of steps .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of readily available starting materials and reagents, as well as optimized reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-fluoropyridin-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The amino and hydroxyl groups can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as Selectfluor® and other fluorinating agents are commonly used.
Oxidation and Reduction Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can modify the functional groups on the pyridine ring .
Scientific Research Applications
5-amino-4-fluoropyridin-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: It serves as a precursor for the synthesis of herbicides and insecticides.
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 5-amino-4-fluoropyridin-2-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-amino-4-fluoropyridin-2-ol is unique due to the specific positioning of the amino and fluorine groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and agrochemicals .
Properties
CAS No. |
1804379-35-8 |
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Molecular Formula |
C5H5FN2O |
Molecular Weight |
128.1 |
Purity |
95 |
Origin of Product |
United States |
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